molecular formula C13H15F2NO B13560045 N-(3,3-difluorocyclohexyl)benzamide

N-(3,3-difluorocyclohexyl)benzamide

Cat. No.: B13560045
M. Wt: 239.26 g/mol
InChI Key: HGHUKUXMTIBDIB-UHFFFAOYSA-N
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Description

N-(3,3-difluorocyclohexyl)benzamide is a chemical compound with the molecular formula C13H15F2NO and a molecular weight of 239.3 g/mol.

Preparation Methods

The synthesis of N-(3,3-difluorocyclohexyl)benzamide typically involves the reaction of 3,3-difluorocyclohexylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(3,3-difluorocyclohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(3,3-difluorocyclohexyl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3,3-difluorocyclohexyl)benzamide can be compared with other similar compounds, such as:

    N-(3,3-difluorocyclohexyl)acetamide: Similar in structure but with an acetamide group instead of a benzamide group.

    N-(3,3-difluorocyclohexyl)formamide: Contains a formamide group instead of a benzamide group.

    N-(3,3-difluorocyclohexyl)propionamide: Has a propionamide group instead of a benzamide group.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C13H15F2NO

Molecular Weight

239.26 g/mol

IUPAC Name

N-(3,3-difluorocyclohexyl)benzamide

InChI

InChI=1S/C13H15F2NO/c14-13(15)8-4-7-11(9-13)16-12(17)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,16,17)

InChI Key

HGHUKUXMTIBDIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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